Aurora Kinases-IN-4
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H28N8O |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[4-[7-(4-methylpiperazin-1-yl)-4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C26H28N8O/c1-4-24(35)27-19-7-5-18(6-8-19)25-28-22-16-20(34-13-11-33(3)12-14-34)9-10-21(22)26(30-25)29-23-15-17(2)31-32-23/h4-10,15-16H,1,11-14H2,2-3H3,(H,27,35)(H2,28,29,30,31,32) |
InChI Key |
VXYSKFCQDLEGDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC3=C2C=CC(=C3)N4CCN(CC4)C)C5=CC=C(C=C5)NC(=O)C=C |
Origin of Product |
United States |
Overview of Aurora Kinase Biology and Function
Aurora Kinase Family: Isoforms and Conservation
In mammals, the Aurora kinase family consists of three members: Aurora A, Aurora B, and Aurora C. numberanalytics.com These isoforms share a high degree of homology within their catalytic domains but differ in their N-terminal sequences, which influences their specific functions and subcellular localizations during cell division. numberanalytics.comresearchgate.net While yeast possesses a single Aurora kinase, higher eukaryotes have evolved multiple isoforms to carry out distinct but coordinated roles in mitosis and meiosis. atlasgeneticsoncology.org
Aurora Kinase A (AURKA)
Aurora Kinase A (AURKA) is a key regulator of mitotic entry and spindle assembly. pnas.org Its expression and activity peak during the G2 phase and M phase of the cell cycle. nih.gov AURKA is primarily localized to the centrosomes and spindle poles during mitosis. numberanalytics.com The gene encoding AURKA is located on chromosome 20q13.2 in humans. genecards.org AURKA's role is critical for centrosome maturation and separation, which are essential for the formation of a bipolar spindle. pnas.orgnih.gov Dysregulation of AURKA can lead to abnormal G2/M transition and chromosome instability. nih.gov The protein has a highly conserved C-terminal catalytic domain, while its N-terminal domain is more variable. nih.gov Multiple mRNA isoforms of AURKA with different 3' untranslated regions (UTRs) have been identified, which can affect its translation and oncogenic potential. elifesciences.orgnih.govnih.gov
Aurora Kinase B (AURKB)
Aurora Kinase B (AURKB) is a crucial component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes and cytokinesis. wikipedia.orgfrontiersin.org The expression of AURKB peaks at the G2/M transition, and its kinase activity is highest during mitosis. wikipedia.org AURKB's localization is dynamic throughout mitosis; it is found on chromosomes during prophase, at the centromeres in prometaphase and metaphase, and relocates to the central spindle in anaphase and the midbody during cytokinesis. wikipedia.orgnih.gov The gene for AURKB is located on human chromosome 17p13.1. wikipedia.org AURKB is essential for the spindle assembly checkpoint (SAC), a surveillance mechanism that delays anaphase until all chromosomes are properly attached to the mitotic spindle. wikipedia.org The kinase domain of AURKB is highly conserved across species. atlasgeneticsoncology.org There are several splice variants of the AURKB protein. atlasgeneticsoncology.orgresearchgate.net
Aurora Kinase C (AURKC)
Aurora Kinase C (AURKC) is the least characterized of the three mammalian Aurora kinases. nih.gov Its expression is most prominent in meiotic cells, particularly in the testes, and it plays a significant role in spermatogenesis and oogenesis. nih.govwikipedia.org The AURKC gene is located on chromosome 19q13.43 in humans. wikipedia.org Like AURKB, AURKC is considered a chromosomal passenger protein and can form a complex with other CPC components. wikipedia.org It has overlapping functions with AURKB and can partially compensate for its loss in mitotic cells. wikipedia.org Structurally, AURKC is very similar to AURKB, with high homology in the kinase domain. nih.gov Several splicing variants of AURKC have been identified. wikipedia.org
Physiological Roles in Cell Division and Beyond
The Aurora kinases are central to the orchestration of numerous events during cell division, ensuring the faithful transmission of genetic material to daughter cells. Their activities are tightly regulated both spatially and temporally to coordinate mitotic entry, chromosome segregation, and cytokinesis. nih.gov
Mitotic Entry and Progression
The transition from G2 to M phase is a critical control point in the cell cycle, and Aurora kinases are key players in this process. nih.gov AURKA, in particular, is essential for timely entry into mitosis. pnas.org It contributes to the activation of the Cdk1-Cyclin B complex, the master regulator of mitosis. nih.govrupress.org The activity of AURKA itself is dependent on this complex, forming a feedback loop that ensures a swift and irreversible commitment to mitosis. nih.gov Inhibition or depletion of AURKA can cause a significant delay in mitotic entry. pnas.orgnih.gov
Aurora B plays a crucial role later in mitotic progression by ensuring the proper attachment of microtubules to kinetochores. frontiersin.org It acts as a sensor for tension and corrects improper attachments, a process vital for preventing chromosome missegregation. frontiersin.orgfrontiersin.org AURKB's role in the spindle assembly checkpoint is to delay the onset of anaphase until all chromosomes are correctly bi-oriented on the mitotic spindle. wikipedia.org Inactivation of Aurora B can lead to premature exit from mitosis, even in the presence of misaligned chromosomes. nih.gov
Centrosome Maturation and Dynamics
Centrosomes are the primary microtubule-organizing centers in animal cells, and their proper function is essential for the formation of the bipolar mitotic spindle. nih.gov Aurora A is a master regulator of centrosome maturation, a process that occurs during the G2 phase and involves the recruitment of various proteins to the pericentriolar material, enhancing the centrosome's ability to nucleate microtubules. rupress.orgnih.gov The recruitment of γ-tubulin and other components to the centrosome is dependent on AURKA activity. rupress.orgbohrium.com Inhibition of AURKA leads to defects in centrosome separation and the formation of monopolar spindles. nih.gov AURKA also plays a role in maintaining the integrity of the centrosome during mitosis. nih.gov
While Aurora A is the primary kinase associated with centrosome dynamics, Aurora B also has roles that indirectly affect spindle organization through its regulation of kinetochore-microtubule attachments and the spindle assembly checkpoint. nih.govwikipedia.org Aurora C has also been localized to the centrosome and may play a role in organizing microtubules, particularly in meiotic cells. wikipedia.org
Spindle Assembly and Microtubule Interactions
Aurora kinases are central to the formation of the bipolar mitotic spindle, the microtubule-based machine responsible for chromosome segregation. Aurora A, localized at the centrosomes and spindle poles, is a primary driver of spindle assembly. nih.govbiologists.com It promotes the maturation of centrosomes and regulates the separation of these microtubule-organizing centers to establish a bipolar spindle. creative-diagnostics.commdpi.com Aurora A's function involves phosphorylating a variety of microtubule-associated proteins. For instance, it activates factors like TPX2 and Eg5, which are essential for the formation and bipolarity of the spindle. nih.gov It also controls microtubule dynamics by phosphorylating microtubule-destabilizing proteins such as MCAK, thereby regulating their localization and activity to ensure proper spindle length and function. nih.govnih.gov While Aurora A governs the poles, Aurora B, as part of the CPC, contributes to spindle stability from its position at the centromeres and later at the spindle midzone. nih.gov
Table 1: Key Proteins Involved in Spindle Assembly Regulated by Aurora Kinases
| Protein | Regulating Kinase | Function in Spindle Assembly |
| TPX2 | Aurora A | Activates and localizes Aurora A to spindle microtubules, essential for bipolar spindle formation. nih.govresearchgate.net |
| Eg5 (Kinesin-5) | Aurora A | A motor protein that pushes spindle poles apart; phosphorylation by Aurora A is required for its function. creative-diagnostics.com |
| MCAK (Kinesin-13) | Aurora A, Aurora B | A microtubule depolymerase that regulates microtubule dynamics; its activity and localization are controlled by Aurora kinases. nih.govfrontiersin.org |
| TACC3 | Aurora A | Stabilizes spindle microtubules. numberanalytics.com |
Chromosome Segregation and Kinetochore Function
Accurate chromosome segregation requires the precise attachment of microtubules to kinetochores, the protein structures assembled on the centromeres of chromosomes. Aurora B kinase is the master regulator of this process. nih.govnumberanalytics.com As the catalytic engine of the CPC, Aurora B detects and destabilizes incorrect kinetochore-microtubule attachments that lack tension, such as syntelic (both sister kinetochores attached to one pole) or merotelic (one kinetochore attached to both poles) attachments. frontiersin.orgfrontiersin.org
This "error correction" mechanism is driven by the phosphorylation of outer kinetochore components, most notably the Ndc80 complex, which is a primary link between the kinetochore and microtubules. frontiersin.orgnih.gov Phosphorylation by Aurora B reduces the affinity of the Ndc80 complex for microtubules, promoting their detachment and providing an opportunity for correct, tension-generating attachments to form. mdpi.com Once bi-orientation (sister kinetochores attached to opposite poles) is achieved and tension is established, the distance between Aurora B at the inner centromere and its substrates at the outer kinetochore increases, leading to dephosphorylation and stabilization of the attachment. mdpi.com Recent evidence also suggests that Aurora A contributes to this process, with roles at the kinetochore in regulating the microtubule interface. frontiersin.orgnih.gov
Table 2: Aurora Kinase Substrates at the Kinetochore
| Substrate | Regulating Kinase | Role in Kinetochore-Microtubule Interaction |
| Ndc80/Hec1 | Aurora B, Aurora A | Key component of the KMN network that directly binds microtubules; phosphorylation destabilizes attachments. frontiersin.orgnih.gov |
| CENP-A | Aurora B | A histone H3 variant specific to centromeres; its phosphorylation is involved in CPC localization and function. nih.gov |
| MCAK | Aurora B | Localizes to centromeres to correct attachment errors by promoting microtubule depolymerization. frontiersin.org |
Cytokinesis Regulation
Cytokinesis is the final stage of cell division, where the cytoplasm is divided to form two distinct daughter cells. Aurora B plays an indispensable role in this process. creative-diagnostics.com Following anaphase, the CPC, including Aurora B, relocates from the chromosomes to the central spindle (spindle midzone) and the overlying equatorial cortex. nih.govnih.gov
At the central spindle, Aurora B is crucial for the assembly and organization of the contractile ring, which is primarily composed of actin and myosin. It phosphorylates multiple substrates to signal the position of the cleavage furrow and regulate the process of abscission, the final separation of the two cells. aacrjournals.org One key function of Aurora B is the activation of the small GTPase RhoA at the equator, a central regulator of contractility. nih.gov It achieves this by regulating centralspindlin, a complex required for RhoA activation. nih.gov The kinase activity of Aurora B ensures the proper timing and execution of cytokinesis, and its inhibition leads to cytokinesis failure and the formation of binucleated cells. aacrjournals.orgresearchgate.net
Spindle Assembly Checkpoint Modulation
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly bi-oriented on the mitotic spindle. nih.govnih.gov Aurora kinases are key modulators of the SAC.
Aurora B contributes to the generation of the SAC signal at unattached kinetochores. frontiersin.orgnih.gov By destabilizing improper microtubule attachments, Aurora B activity helps to create the very substrate—unattached kinetochores—that the SAC monitors. mdpi.com Furthermore, Aurora B directly phosphorylates components of the SAC signaling cascade, which helps to recruit checkpoint proteins like Mad2 and BubR1 to kinetochores, thereby maintaining an active checkpoint signal. mdpi.combiorxiv.org Inhibition of Aurora B can weaken the SAC response to microtubule-stabilizing drugs that induce a lack of tension. nih.gov More recently, Aurora A has also been shown to be essential for maintaining a robust SAC, as its inhibition can lead to a premature exit from mitosis even when chromosomes are not correctly attached. nih.gov
Meiotic Processes
Meiosis is a specialized form of cell division that produces haploid gametes (sperm and eggs) from diploid precursor cells. nih.gov All three Aurora kinases—A, B, and C—play important and sometimes overlapping roles in this process. nih.gov Aurora C, whose expression is largely restricted to germ cells, is a key player in meiosis, where it often functions as the primary CPC kinase, replacing or working alongside Aurora B. frontiersin.orgnih.gov
The CPC, with either Aurora B or Aurora C, is essential for regulating chromosome condensation, cohesion, and the correction of kinetochore-microtubule attachments during both meiosis I and meiosis II. nih.govfrontiersin.org Aurora A is also critical for meiosis, particularly in oocytes, where it localizes to spindle poles (acentriolar microtubule-organizing centers) and is required for building a normal bipolar spindle. nih.govfrontiersin.org The coordinated activities of the Aurora kinases ensure the accurate segregation of homologous chromosomes in meiosis I and sister chromatids in meiosis II, a process that is uniquely prone to errors, especially in female gametes. nih.govnih.gov
Regulation of Aurora Kinase Activity
The activity of Aurora kinases is tightly controlled throughout the cell cycle to ensure that mitotic events occur in the correct order. This regulation happens at multiple levels, including transcription, protein degradation, and crucially, through post-translational modifications and interactions with binding partners. nih.gov
Post-Translational Modifications (e.g., Phosphorylation at Thr288)
A primary mechanism for activating Aurora kinases is the phosphorylation of a specific threonine residue within their activation loop (T-loop). For Aurora A, this critical residue is Threonine 288 (Thr288). nih.govnih.gov Phosphorylation at Thr288 induces a conformational change that allows the kinase to bind and phosphorylate its substrates effectively, leading to a significant increase in its catalytic activity. nih.govcellsignal.com This phosphorylation can occur through autophosphorylation in trans (one Aurora A molecule phosphorylating another) or potentially by an upstream kinase. nih.govnih.gov
The phosphorylation state of Thr288 is dynamically regulated by counteracting phosphatases, such as Protein Phosphatase 1 (PP1), which ensures that Aurora A activity is restricted to the appropriate time and place during mitosis. nih.gov The binding of protein partners, like TPX2, also plays a synergistic role in activating Aurora A, often stabilizing the active conformation and protecting the phosphorylated T-loop from phosphatases. nih.gov Similar activating phosphorylation events occur for Aurora B (at Thr232) and Aurora C (at Thr198), typically upon their interaction with the CPC component INCENP. cellsignal.com
Allosteric Regulation by Protein Partners (e.g., TPX2, INCENP, Bora)
The activity of Aurora kinases is intricately controlled not only by phosphorylation but also through allosteric regulation by various protein partners. These interactions are crucial for the proper timing and localization of kinase activity during cell division. Key allosteric regulators include TPX2 for Aurora A, and INCENP and Bora for both Aurora A and B.
TPX2 (Targeting Protein for Xenopus Kinesin-like Protein 2) is a critical allosteric activator of Aurora A. The binding of TPX2 to a conserved hydrophobic groove on the Aurora A kinase domain induces a conformational change that shifts the kinase into an active state, even in the absence of phosphorylation on the activation loop. nih.govelifesciences.org This allosteric activation is essential for the function of Aurora A at the spindle microtubules during mitosis. nih.govelifesciences.org The interaction between Aurora A and TPX2 is multifaceted; TPX2 not only activates Aurora A but also protects it from dephosphorylation and targets it to the mitotic spindle. nih.govfrontiersin.org Small molecules have been developed to disrupt the Aurora A-TPX2 interaction, binding to the TPX2-binding site on Aurora A and acting as allosteric inhibitors. nih.govresearchgate.net
INCENP (Inner Centromere Protein) is a core component of the Chromosomal Passenger Complex (CPC) and a key allosteric activator of Aurora B. wikipedia.orgnih.gov The C-terminal region of INCENP, known as the IN-box, binds to Aurora B and induces a conformational change that promotes its kinase activity. nih.govmolbiolcell.org This activation is a multi-step process; the binding of INCENP to Aurora B allosterically induces the active conformation of the T-loop. nih.govsciety.org Full activation of the Aurora B/INCENP complex is achieved through autophosphorylation of both Aurora B's activation loop and serine residues within INCENP. nih.govmolbiolcell.orgsciety.org INCENP also plays a role in the localization of Aurora B. aacrjournals.org While primarily associated with Aurora B, INCENP can also interact with and activate Aurora C. wikipedia.orgnih.gov
Bora acts as a co-activator for Aurora A. In the G2 phase of the cell cycle, Bora binds to Aurora A, promoting its activation through phosphorylation at Threonine 288. frontiersin.orgrupress.org This activation is crucial for the kinase's functions in mitotic entry. The Aurora A-Bora complex is responsible for the phosphorylation and activation of Polo-like kinase 1 (Plk1), a key regulator of mitosis. rupress.org
Table 1: Allosteric Regulators of Aurora Kinases
| Allosteric Partner | Target Kinase(s) | Primary Function | Key Outcomes of Interaction |
|---|---|---|---|
| TPX2 | Aurora A | Activator | Allosterically activates kinase activity, promotes autophosphorylation, targets kinase to spindle microtubules, protects from deactivation. nih.govelifesciences.orgnih.govfrontiersin.org |
| INCENP | Aurora B, Aurora C | Activator | Core component of the CPC, allosterically activates kinase activity, facilitates full activation via phosphorylation. wikipedia.orgnih.govmolbiolcell.orgsciety.orgaacrjournals.orgwikipedia.orgnih.gov |
| Bora | Aurora A | Co-activator | Promotes Aurora A activation in G2, required for mitotic entry, facilitates Plk1 activation. frontiersin.orgrupress.org |
Subcellular Localization Dynamics
The functions of Aurora kinases are tightly coupled to their dynamic and precise localization to various subcellular structures throughout the cell cycle. This spatial and temporal control ensures that their kinase activity is directed towards the correct substrates at the appropriate time. The three mammalian Aurora kinases—A, B, and C—exhibit distinct yet sometimes overlapping localization patterns.
Aurora A localization is primarily associated with the centrosomes and the mitotic spindle. wikipedia.orgnih.gov It begins to accumulate at the centrosome during the late S and G2 phases. wikipedia.orgnih.gov As mitosis commences, Aurora A is found at the separating centrosomes and then at the poles of the mitotic spindle and on adjacent spindle microtubules. wikipedia.orgresearchgate.net This localization is crucial for its roles in centrosome maturation and spindle assembly. wikipedia.orgnih.gov Towards the end of mitosis, in anaphase and telophase, Aurora A can be found at the spindle midzone. wikipedia.org
Aurora B is a key component of the Chromosomal Passenger Complex (CPC), and its localization is characteristic of this complex. wikipedia.orgnih.gov During prophase, Aurora B is found on the chromosomes. wikipedia.org As the cell progresses into prometaphase and metaphase, it concentrates at the centromeres. wikipedia.orgresearchgate.net At the onset of anaphase, Aurora B relocates from the centromeres to the central spindle and the spindle midzone. wikipedia.orgresearchgate.net Finally, during telophase and cytokinesis, it is concentrated at the midbody. wikipedia.orgnih.gov This dynamic localization is essential for its functions in chromosome segregation and cytokinesis. nih.gov
Aurora C , while less studied, shows a localization pattern that partially overlaps with Aurora B, particularly during meiosis. wikipedia.orgnih.gov In mitotic cells, Aurora C is found at the centrosomes from anaphase to cytokinesis and later at the midbody. wikipedia.org During male meiosis, it is detected at centromeres in metaphase I and II and relocates to the spindle midzone and midbody during the anaphase/telophase transitions. nih.gov In female meiosis, its localization is similar, being found at chromosome axes and centromeres during late prophase and metaphase I, and then moving to the midzone and midbody. researchgate.net Overexpression in mitotic cells can lead to its localization at centrosomes during interphase. frontiersin.org
Table 2: Subcellular Localization of Aurora Kinases During the Cell Cycle
| Cell Cycle Phase | Aurora A | Aurora B | Aurora C |
|---|---|---|---|
| Interphase (S/G2) | Centrosomes. wikipedia.orgnih.gov | Nucleus, chromatin condensation foci (late G2). nih.gov | Centrosomes (when overexpressed). frontiersin.org |
| Prophase | Centrosomes, mitotic spindle. wikipedia.orgresearchgate.net | Chromosomes. wikipedia.org | Condensed chromosomes. uniprot.org |
| Prometaphase/Metaphase | Spindle poles, spindle microtubules. wikipedia.orgresearchgate.netresearchgate.net | Centromeres. wikipedia.orgresearchgate.net | Centromeres, chromosome arms. nih.govresearchgate.net |
| Anaphase | Spindle poles, central spindle. wikipedia.orgresearchgate.net | Central spindle, spindle midzone. wikipedia.orgresearchgate.net | Spindle midzone. nih.govresearchgate.net |
| Telophase/Cytokinesis | Mid-zone of the spindle, midbody. wikipedia.org | Midbody. wikipedia.orgnih.gov | Midbody. nih.govresearchgate.net |
Mechanistic Basis of Aurora Kinase in 4 Action
Direct Kinase Inhibition Profile
Isoform Selectivity (AURKA vs. AURKB vs. AURKC)
Aurora Kinase-IN-4 is an imidazo[4,5-b]pyridine derivative designed as a highly selective inhibitor of Aurora A kinase (AURKA) over its isoforms, Aurora B (AURKB) and Aurora C (AURKC). acs.org The design of this inhibitor was guided by computational modeling, exploiting the differences in the ATP-binding pockets of the Aurora kinase isoforms. acs.org Specifically, three amino acid residues differ between AURKA and the highly homologous AURKB and AURKC in this region: Leucine 215 (L215), Threonine 217 (T217), and Arginine 220 (R220) in AURKA correspond to different residues in AURKB/C. acs.org
Extensive research has focused on developing isoform-selective inhibitors to minimize off-target effects, as the three Aurora kinases have distinct cellular functions. sci-hub.sefrontiersin.org While AURKA is primarily involved in centrosome maturation and spindle formation, AURKB is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. aacrjournals.orgdergipark.org.tr AURKC's function is most prominent in meiosis. frontiersin.org The high degree of homology in the catalytic domains (over 70%) presents a significant challenge in achieving selectivity. frontiersin.org
One derivative within this class, compound 28c , demonstrated significant selectivity for AURKA over AURKB in both biochemical and cellular assays. acs.org Mutational studies confirmed the critical role of the T217 residue in AURKA for this observed isoform selectivity. rcsb.org When T217 was mutated to the corresponding residue in AURKB (glutamic acid), the inhibitor's potency against the mutant AURKA was significantly reduced. rcsb.org
| Target | IC50 (µM) | Cellular Assay (GI50, µM) |
|---|---|---|
| Aurora A | Potent Inhibition (Specific value not publicly detailed) | 2.30 (HCT116 cells) |
| Aurora B | Significantly less potent inhibition | N/A |
| FLT3 | 0.162 | 0.299 (MV4-11 cells) |
ATP-Competitive vs. Allosteric Inhibition
Aurora Kinase-IN-4 and its analogues are classified as ATP-competitive inhibitors. acs.orgnih.gov This means they bind to the ATP-binding pocket of the kinase, directly competing with the enzyme's natural substrate, adenosine (B11128) triphosphate (ATP). The majority of Aurora kinase inhibitors developed to date function through this mechanism. nih.gov
In contrast, allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. nih.govresearchgate.net While allosteric inhibitors can offer greater selectivity due to the lower conservation of allosteric sites compared to the highly conserved ATP-binding pocket, their development is more challenging. nih.govpatsnap.com The development of ATP-competitive inhibitors like Aurora Kinase-IN-4 has been the primary focus of research. nih.govelifesciences.org
Molecular Interactions and Binding Modes
Structural Basis of Kinase-Inhibitor Complex Formation (e.g., targeting specific residues)
The selective binding of imidazo[4,5-b]pyridine derivatives, including Aurora Kinase-IN-4, to AURKA is based on key interactions within the ATP-binding pocket. X-ray crystallography of a related inhibitor bound to AURKA (PDB ID: 4BYJ) reveals the structural basis for its selectivity. rcsb.org The inhibitor forms specific hydrogen bonds and hydrophobic interactions with residues in the binding site.
A crucial interaction for selectivity involves the Threonine 217 (T217) residue in AURKA. rcsb.org The design of these inhibitors incorporates a C7-derivatization of the imidazo[4,5-b]pyridine scaffold, which allows for favorable interactions with T217, a residue not conserved in AURKB and AURKC. acs.org This targeted interaction is a key determinant of the compound's higher affinity for AURKA. The kinase hinge region also plays a significant role in the binding of these inhibitors, with conformational changes in this area influencing the strength of the interaction. peerj.com
Computational Modeling of Inhibitor Binding
Computational modeling was instrumental in the design and optimization of the imidazo[4,5-b]pyridine series of AURKA inhibitors. acs.orgrcsb.org Molecular dynamics (MD) simulations and binding free energy calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), have been used to predict and analyze the binding affinities and modes of various inhibitors to Aurora kinases. peerj.comacs.org
Downstream Molecular Consequences of Aurora Kinase-IN-4 Inhibition
Inhibition of AURKA by a selective inhibitor like Aurora Kinase-IN-4 is expected to trigger a cascade of downstream molecular events consistent with the known functions of AURKA. AURKA plays a critical role in mitotic progression, including centrosome maturation, spindle assembly, and chromosome alignment. dergipark.org.trnih.gov
Therefore, inhibition of AURKA would lead to:
Phosphorylation State of Canonical Substrates (e.g., Histone H3 at S10, Aurora A Thr288)
Aurora kinases, particularly Aurora A and Aurora B, are serine/threonine kinases that play pivotal roles in mitosis. Their activity is tightly regulated by phosphorylation, and their function is executed through the phosphorylation of various substrates. The inhibition of these kinases by small molecules directly impacts the phosphorylation status of these key substrates.
Histone H3 at Serine 10 (H3S10): The phosphorylation of Histone H3 at serine 10 is a hallmark of mitosis, crucial for chromosome condensation and segregation. This phosphorylation is primarily carried out by Aurora B kinase. sdbonline.orgnih.govembopress.org Inhibition of Aurora B activity by small molecule inhibitors leads to a significant reduction in the levels of phosphorylated H3S10. sdbonline.orgbiologists.comresearchgate.net Studies with various Aurora kinase inhibitors, such as ZM447439 and hesperadin, have demonstrated a marked decrease in H3S10 phosphorylation, which is a common biomarker used to confirm the in-cell activity of Aurora B inhibitors. nih.govembopress.org This inhibition of H3 phosphorylation can lead to defects in chromosome condensation and segregation. sdbonline.org
Aurora A at Threonine 288 (Thr288): Aurora A kinase activity is itself regulated by autophosphorylation at Threonine 288 within its activation loop. nih.govcellsignal.compnas.org This phosphorylation event significantly increases its catalytic activity and is essential for its functions in centrosome maturation and spindle assembly. nih.govpnas.orgmesoscale.com Small molecule inhibitors that target the ATP-binding pocket of Aurora A prevent this autophosphorylation, thereby keeping the kinase in an inactive state. nih.gov The phosphorylation status of Thr288 is frequently used as a direct proxy for Aurora A activity in cells. nih.govmesoscale.com Allosteric inhibitors that bind to sites other than the ATP pocket can also prevent the conformational changes necessary for autophosphorylation and activation. pdbj.org
Table 1: Effect of Aurora Kinase Inhibition on Substrate Phosphorylation
| Substrate | Phosphorylation Site | Primary Kinase | Effect of Inhibition | References |
|---|---|---|---|---|
| Histone H3 | Serine 10 | Aurora B | Decreased Phosphorylation | sdbonline.orgnih.govembopress.orgbiologists.com |
| Aurora A | Threonine 288 | Aurora A (autophosphorylation) | Decreased Phosphorylation | nih.govcellsignal.compnas.orgmesoscale.com |
Modulation of Key Regulatory Proteins (e.g., p53, cdc25c, cyclin B/cdc2, Myc, hnRNPK)
Inhibition of Aurora kinases sets off a cascade of effects on downstream regulatory proteins that control cell cycle progression, apoptosis, and gene transcription.
p53: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Both Aurora A and Aurora B kinases can phosphorylate p53, leading to its degradation and functional inhibition. oncotarget.comnih.govresearchgate.net For instance, Aurora A phosphorylates p53 on Ser215 and Ser315, which inhibits its transcriptional activity and promotes its degradation. oncotarget.comnih.govnih.gov Aurora B also phosphorylates p53, contributing to its degradation. researchgate.net Consequently, inhibition of Aurora kinases can lead to the stabilization and activation of p53, enhancing its tumor-suppressive functions. researchgate.net
hnRNPK: Heterogeneous nuclear ribonucleoprotein K (hnRNPK) acts as a transcriptional coactivator for p53. Aurora A can phosphorylate hnRNPK at Serine 379, which disrupts the hnRNPK-p53 interaction and impairs p53-mediated gene expression in response to DNA damage. oncotarget.comnih.govfrontiersin.orgresearchgate.net Therefore, an inhibitor of Aurora A would be expected to prevent this phosphorylation, thereby preserving the hnRNPK-p53 complex and supporting p53's function.
cdc25c and cyclin B/cdc2: The progression from G2 to M phase is driven by the cyclin B/cdc2 (also known as CDK1) complex. The activity of this complex is, in turn, controlled by the phosphatase cdc25c, which removes inhibitory phosphates from cdc2. Aurora A can activate cdc25c, promoting mitotic entry. spandidos-publications.compnas.orgnih.gov Inhibition of Aurora kinases has been shown to decrease the levels of cdc25c, leading to the accumulation of inactive, phosphorylated cdc2. spandidos-publications.com This, coupled with a downregulation of cyclin B expression, contributes to a G2/M phase cell cycle arrest. spandidos-publications.comsdbonline.org
Myc: The Myc family of oncoproteins (c-Myc and N-Myc) are potent drivers of cell proliferation. A positive feedback loop exists between Aurora A and Myc. oncotarget.comresearchgate.net c-Myc can transcriptionally upregulate Aurora A, while Aurora A can, in turn, enhance c-Myc's oncogenic effects. oncotarget.comresearchgate.netnih.gov Furthermore, Aurora A can bind to and stabilize the N-Myc protein, protecting it from degradation. researchgate.netdiva-portal.orgbiorxiv.org Inhibition of Aurora A kinase can disrupt this stabilizing interaction, leading to the degradation of N-Myc, which is a therapeutic strategy in cancers with MYCN amplification. diva-portal.orgbiorxiv.org
Table 2: Modulation of Regulatory Proteins by Aurora Kinase Inhibition
| Regulatory Protein | Function | Effect of Aurora Kinase Activity | Effect of Aurora Kinase Inhibition | References |
|---|---|---|---|---|
| p53 | Tumor suppressor | Phosphorylates and promotes degradation | Stabilization and activation | oncotarget.comnih.govresearchgate.netnih.gov |
| hnRNPK | p53 coactivator | Phosphorylates, disrupting p53 interaction | Preserves hnRNPK-p53 interaction | oncotarget.comnih.govfrontiersin.orgresearchgate.net |
| cdc25c | Mitotic inducer | Activates cdc25c | Decreased expression/activity | spandidos-publications.comnih.govmdpi.com |
| cyclin B/cdc2 | Mitotic driver | Promotes activation | G2/M arrest due to inactivation | spandidos-publications.compnas.orgsdbonline.org |
| Myc (N-Myc, c-Myc) | Oncogene | Stabilizes N-Myc, positive feedback with c-Myc | Destabilization and degradation of N-Myc | oncotarget.comresearchgate.netnih.govdiva-portal.orgbiorxiv.org |
Despite a comprehensive search for scientific literature focusing on the chemical compound "Aurora Kinase-IN-4," no specific information was found regarding its effects on cellular and phenotypic outcomes in preclinical systems. The existing body of research extensively details the impact of other Aurora kinase inhibitors, but data pertaining exclusively to "Aurora Kinase-IN-4" is not available in the public domain.
Therefore, this article cannot be generated as per the user's specific instructions to focus solely on "Aurora Kinase-IN-4" and adhere to the provided outline. The creation of content for the specified sections and subsections would require detailed research findings that are currently unavailable. Any attempt to extrapolate data from other Aurora kinase inhibitors would violate the strict constraint to only discuss "Aurora Kinase-IN-4."
Cellular and Phenotypic Outcomes of Aurora Kinase in 4 Exposure in Preclinical Systems
Cellular Proliferation and Viability Effects
Mechanisms of Cell Death Induction (e.g., Apoptosis)
The exposure of cancer cells to Aurora Kinase-IN-4 and other similar Aurora kinase inhibitors can trigger programmed cell death, primarily through the induction of apoptosis. This process is often dependent on the cellular context, particularly the status of the tumor suppressor protein p53. In cells with functional wild-type p53, inhibition of Aurora kinase A can lead to a brief mitotic delay followed by apoptosis. nih.gov This p53-dependent apoptotic response is a key mechanism for the inhibitor's cytotoxic effects. nih.gov
The induction of apoptosis by Aurora kinase inhibitors can be observed through the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.net For instance, treatment of HCT116 human colon cancer cells with an Aurora kinase inhibitor resulted in the detection of cleaved PARP, confirming the induction of apoptosis. researchgate.net Furthermore, some Aurora kinase inhibitors have been shown to induce apoptosis in various cancer cell lines, including those from leukemia and neuroblastoma, often accompanied by a G2/M phase cell cycle arrest. nih.govnih.gov
In contrast, cells lacking functional p53 may respond differently to Aurora kinase inhibition, often undergoing endoreduplication and becoming polyploid rather than undergoing apoptosis. nih.govnih.gov However, even in p53-deficient settings, apoptosis can still be induced, albeit sometimes at higher concentrations of the inhibitor. nih.gov This suggests that while the p53 pathway is a major mediator of apoptosis following Aurora kinase inhibition, alternative cell death mechanisms can also be activated.
Impact on Cellular Signaling Networks
Aurora kinases are intricately linked with the DNA damage response (DDR) pathways, and their inhibition can significantly impact how cells respond to DNA lesions. nih.gov Inhibition of Aurora kinase A can contribute to the G2 DNA damage checkpoint, a critical cell cycle control mechanism that prevents cells with damaged DNA from entering mitosis. nih.gov This is partly mediated through the regulation of key checkpoint proteins like PLK1 and CDC25B. nih.gov
Furthermore, both Aurora A and Aurora B are crucial for the mitotic DNA damage response, which safeguards against errors in chromosome segregation when DNA is damaged during mitosis. nih.gov Dysregulation of these kinases can lead to the formation of micronuclei, a sign of genomic instability arising from DNA damage. nih.govyoutube.com
Interestingly, the activation of poly(ADP-ribose) polymerase (PARP-1) in response to DNA damage can lead to the poly(ADP-ribosyl)ation of Aurora-B, which in turn inhibits its kinase activity. pnas.org This specific regulation of Aurora-B by PARP-1 is a physiological response to DNA damage, highlighting a direct molecular link between the DDR and Aurora kinase signaling. pnas.org The interplay between Aurora kinases and DDR pathways provides a rationale for combining Aurora kinase inhibitors with DNA-damaging agents in cancer therapy to enhance their efficacy. nih.gov
Aurora kinases engage in extensive crosstalk with numerous oncogenic signaling cascades, and their inhibition can disrupt these pro-survival pathways.
FLT3: In acute myeloid leukemia (AML), mutations that constitutively activate FMS-like tyrosine kinase 3 (FLT3) are common and drive leukemogenesis. nih.gov Dual inhibitors targeting both Aurora kinases and FLT3 have been developed to overcome resistance to FLT3-selective inhibitors. nih.govicr.ac.uk These dual inhibitors can effectively block FLT3 signaling, leading to the inhibition of downstream pathways such as JAK/STAT and ERK/MAPK, which are crucial for the survival and proliferation of AML blasts. nih.gov
Bcr-Abl: In chronic myelogenous leukemia (CML), the Bcr-Abl oncoprotein is a key driver. The oncoprotein can upregulate the expression of both Aurora A and Aurora B kinases, partly through the Akt signaling pathway. nih.gov Pan-Aurora kinase inhibitors have shown efficacy in CML models by promoting apoptosis and reducing the phosphorylation of Bcr-Abl. nih.gov
Akt: The PI3K/Akt pathway is a central signaling node that regulates cell proliferation, survival, and growth. dovepress.com Aurora A overexpression can activate the Akt signaling pathway, thereby promoting tumor cell migration and drug resistance. creative-diagnostics.com Conversely, inhibition of Aurora kinase A can suppress the PI3K/Akt/mTOR signaling pathway, contributing to the induction of apoptosis and autophagy. dovepress.com
Ras/Raf/MEK/ERK/MAPK: The Ras/Raf/MEK/ERK (MAPK) pathway is frequently activated in various cancers. mdpi.com Increased activity of this pathway can enhance the cellular response to growth signals. creative-diagnostics.com Studies have shown that Aurora A is a downstream target of the MAPK pathway in some cancers. creative-diagnostics.com Furthermore, Aurora A can enhance MAPK signaling by interacting with H-Ras and Raf-1. researchgate.net However, some studies using specific Aurora kinase inhibitors did not observe a direct effect on the phosphorylation of MEK1/2 or MAPK in response to RAS activation, suggesting the interplay might be context-dependent. nih.gov
JAK2: The Janus kinase 2 (JAK2) is another important oncogenic driver, particularly in myeloproliferative neoplasms. While direct evidence of the interplay between Aurora Kinase-IN-4 and JAK2 is limited, the broader family of Aurora kinase inhibitors is known to intersect with pathways involving JAK/STAT signaling, especially in hematological malignancies. nih.gov
VEGFR3 and IGFR: The roles of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) and Insulin-like Growth Factor Receptor (IGFR) are critical in angiogenesis and cell growth. The Rb-E2F pathway, which is influenced by Aurora kinases, can regulate the expression of genes involved in angiogenesis, including VEGF and its receptors. nih.gov
p53: The tumor suppressor p53 plays a pivotal role in the cellular response to stress, including that induced by Aurora kinase inhibition. Aurora A can directly phosphorylate p53, which can regulate its stability and transcriptional activity. creative-diagnostics.com Overexpression of Aurora A can lead to increased degradation of p53. dovepress.com Inhibition of Aurora A can lead to the stabilization and activation of p53, contributing to cell cycle arrest and apoptosis. nih.govnih.gov The cellular outcome of Aurora kinase inhibition is often dependent on the p53 status of the cell, with p53-wild-type cells typically undergoing apoptosis and p53-deficient cells tending towards polyploidy. nih.gov
Rb-E2F: The retinoblastoma (Rb) protein is a key tumor suppressor that controls the G1/S cell cycle transition by regulating the E2F family of transcription factors. nih.gov Hypophosphorylated Rb binds to E2F, repressing the transcription of genes required for S-phase entry. molbiolcell.org Aurora B kinase can phosphorylate Rb at serine 780, which can influence the interaction between Rb and E2F1, thereby regulating endoreduplication after a failed mitosis. molbiolcell.org Inhibition of Aurora kinases can lead to hypophosphorylation of Rb, which in turn inhibits E2F activity. researchgate.net This disruption of the Rb-E2F pathway contributes to the anti-proliferative effects of Aurora kinase inhibitors.
In Vitro and Ex Vivo Preclinical Models
The preclinical activity of Aurora Kinase-IN-4 and other Aurora kinase inhibitors has been evaluated across a wide array of human cancer cell lines, demonstrating broad anti-proliferative effects.
HeLa, HepG2, and HCT116: These commonly used cancer cell lines have been instrumental in elucidating the mechanisms of Aurora kinase inhibitors. For example, in HeLa cervical cancer cells, an Aurora A-selective inhibitor induced a potent mitotic arrest. aacrjournals.org In HepG2 hepatocellular carcinoma cells, an Aurora kinase inhibitor suppressed tumor cell proliferation and induced endoreduplication. nih.gov HCT116 colon cancer cells have been used extensively to study the p53-dependent effects of Aurora kinase inhibition, showing that p53 status determines the fate of cells towards either apoptosis or polyploidy. nih.govnih.gov These cells have also been used to demonstrate the induction of apoptosis via PARP cleavage and the upregulation of p21 in response to Aurora kinase inhibitors. researchgate.net
Neuroblastoma: Aurora kinases are significant therapeutic targets in neuroblastoma, a common pediatric solid tumor. escholarship.org Both pan-Aurora kinase inhibitors and those with selectivity for Aurora A have demonstrated anti-neuroblastoma activity in the nanomolar range in various neuroblastoma cell lines. nih.gov The anti-tumor mechanism involves the inhibition of Aurora kinase signaling, G2/M cell cycle arrest, and the induction of apoptosis. nih.gov
Leukemia (AML and CLL): Aurora kinases are overexpressed in various forms of leukemia, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL). nih.gov Inhibition of Aurora kinases has proven effective in preclinical AML models, where it decreases viability, reduces colony-forming ability, and increases apoptosis in both AML cell lines and primary AML cells. nih.gov In acute lymphoblastic leukemia (ALL) cell lines, Aurora kinase inhibitors have shown varied sensitivity, with some lines being highly sensitive in the nanomolar range. researchgate.netashpublications.org Dual inhibitors of Aurora kinases and FLT3 have shown particular promise in FLT3-mutated AML cell lines like MV-4-11 and MOLM-13. nih.gov
Renal Cell Carcinoma and Bladder Cancer: The efficacy of Aurora kinase inhibitors extends to other solid tumors as well. While specific data for Aurora Kinase-IN-4 in renal cell and bladder cancer cell lines is not detailed in the provided context, the overexpression of Aurora kinases in various cancers, including bladder cancer, suggests they are potential therapeutic targets. dovepress.com The broad panel testing of Aurora kinase inhibitors generally includes a variety of solid tumor cell lines, and the principles of mitotic arrest and apoptosis induction are expected to apply. aacrjournals.org
Primary Cell Culture Systems (e.g., freshly isolated leukemia cells, chronic lymphocytic leukemia cells)
A comprehensive review of scientific literature and public databases reveals a lack of specific data on the cellular and phenotypic outcomes of Aurora Kinase-IN-4 in primary cell culture systems, including freshly isolated leukemia cells and chronic lymphocytic leukemia (CLL) cells.
While the broader class of Aurora kinase inhibitors has been investigated in these contexts, no studies detailing the effects of "Aurora Kinase-IN-4" could be identified. Research on other Aurora kinase inhibitors, however, provides insight into the potential mechanisms of action that might be expected from a compound targeting Aurora kinases in these cell types.
For instance, Aurora kinases A and B are known to be overexpressed in various hematological malignancies, including acute myeloid leukemia (AML) and CLL. aacrjournals.orgnih.govaacrjournals.org Inhibition of these kinases by other small molecules has been shown to induce cell cycle arrest, leading to an accumulation of cells with 4N or greater DNA content (polyploidy), and subsequent apoptosis. aacrjournals.org
In studies involving primary AML cells, treatment with Aurora kinase inhibitors like Alisertib (B1683940) has been observed to enhance the apoptotic effects of standard chemotherapy agents. nih.gov Similarly, in primary CLL cells stimulated to proliferate, inhibitors have demonstrated the ability to block this proliferation and induce cell death.
It is important to emphasize that these findings are based on other compounds within the Aurora kinase inhibitor class, and the specific effects of Aurora Kinase-IN-4 on primary leukemia cells remain uncharacterized in the public domain.
Organoid and 3D Culture Models
There is currently no publicly available research detailing the effects of Aurora Kinase-IN-4 in organoid or 3D culture models. The application of Aurora kinase inhibitors in such advanced preclinical systems is an emerging area of cancer research. These models are valued for their ability to more accurately recapitulate the complex three-dimensional architecture and cell-cell interactions of in vivo tumors compared to traditional 2D cell culture.
Studies with other Aurora kinase inhibitors in 3D cancer models have suggested that these compounds can effectively penetrate the spheroids and induce cell death. However, without specific studies on Aurora Kinase-IN-4 , its efficacy and the precise cellular and phenotypic outcomes in these models are unknown.
In Vivo Preclinical Efficacy and Pharmacodynamic Studies
Xenograft Models of Human Malignancies
Xenograft models, which involve the implantation of human tumor cells into immunodeficient mice, have been instrumental in assessing the efficacy of Aurora kinase inhibitors against various cancers.
Aurora kinase inhibitors have shown significant tumor growth inhibition in numerous murine xenograft models. For instance, in models of hepatocellular carcinoma (HCC) , the inhibitor PHA-739358 resulted in substantial tumor growth inhibition and, when used after sorafenib (B1663141) monotherapy, induced tumor shrinkage by up to 81%. nih.govresearchgate.net Another pan-Aurora kinase inhibitor, SNS-314, also showed a strong anti-tumor effect in HCC models. oncotarget.com
In ovarian cancer xenografts, the Aurora A kinase inhibitor alisertib (B1683940) (MLN8237) inhibited tumor growth and dissemination when used as a single agent. nih.gov Similarly, the natural compound fangchinoline, identified as a novel Aurora A inhibitor, significantly enhanced the therapeutic effects of cisplatin (B142131) in an OVCAR-3 ovarian cancer-derived xenograft model. mdpi.com
For hematological malignancies, preclinical studies using models of myeloid leukemia have shown the efficacy of these inhibitors. In Chronic Myelogenous Leukemia (CML), the pan-inhibitor VX-680 was shown to decrease tumor growth in vivo. nih.gov The inhibitor alisertib also reduced the viability of CML cells, including those resistant to tyrosine kinase inhibitors. nih.gov In Acute Myeloid Leukemia (AML), the inhibitor AZD1152 has been evaluated, showing therapeutic potential. qmul.ac.uk
Research in Ewing sarcoma revealed a particular vulnerability to the simultaneous inhibition of Aurora kinases A and B. ucd.ie The inhibitor tozasertib (B1683946) (VX-680) and the specific AURKA inhibitor TCS7010 both attenuated tumorigenesis in vivo. ucd.ienih.gov In neuroblastoma xenograft models, the Aurora A inhibitor alisertib (MLN8237) also demonstrated in vivo efficacy. researchgate.net Furthermore, in a bladder cancer xenograft model, the combination of MLN8237 with paclitaxel (B517696) was confirmed to be tolerable with evidence of efficacy. cam.ac.uk
Table 1: Efficacy of Aurora Kinase Inhibitors in Murine Xenograft Models
| Cancer Type | Inhibitor | Key Findings | Citations |
|---|---|---|---|
| Hepatocellular Carcinoma | PHA-739358 | Significant tumor growth inhibition; induced tumor shrinkage post-sorafenib. | nih.govresearchgate.netsemanticscholar.org |
| Ovarian Cancer | Alisertib (MLN8237) | Inhibited tumor growth and dissemination as a single agent. | nih.gov |
| Multiple Myeloma | MLN8237 | Significantly reduced tumor burden and increased overall survival. | nih.gov |
| Multiple Myeloma | VX-680 (MK-0457) | Induced cytoreduction and apoptosis. | nih.govresearchgate.net |
| Myeloid Leukemia (CML) | VX-680 | Decreased tumor growth in vivo. | nih.gov |
| Ewing Sarcoma | Tozasertib (VX-680) | Showed potent anti-tumor effects. | ucd.ie |
| Ewing Sarcoma | TCS7010 | Markedly attenuated tumorigenesis. | nih.gov |
| Neuroblastoma | Alisertib (MLN8237) | Demonstrated in vivo efficacy. | researchgate.net |
| Bladder Cancer | MLN8237 | Tolerable and effective in combination with paclitaxel. | cam.ac.uk |
Beyond xenografts, genetically engineered mouse models (GEMMs) provide valuable insights into tumorigenesis driven by specific genetic alterations. A GEMM was developed where the overexpression of an Aurora-A kinase (AURKA) transgene in the mammary epithelium was driven by the ovine β-lactoglobulin promoter. nih.gov Prolonged overexpression, activated through multiple pregnancy and lactation cycles, led to the development of mammary adenocarcinomas. nih.gov These tumors exhibited genetic alterations, such as copy number gains and losses in genes like Glp1r and Pten, that are also found in human breast cancers, demonstrating that sustained Aurora-A overexpression can be a driving event in mammary tumorigenesis. nih.gov
Biomarker Assessment for Pharmacodynamic Activity
To confirm that Aurora kinase inhibitors are hitting their intended targets in vivo, pharmacodynamic biomarkers are monitored in tumor tissues.
A key substrate of Aurora B kinase is histone H3, which it phosphorylates at Serine 10 (H3S10ph) during mitosis. nih.govbmj.com The level of phosphorylated histone H3 (p-Histone H3) is therefore a widely used pharmacodynamic biomarker for Aurora B kinase activity. Inhibition of the kinase leads to a measurable reduction in p-Histone H3 levels in tumor tissues. For example, the anti-tumor effects of inhibitors like PHA-739358 in HCC and VX-680 in multiple myeloma xenografts correlated with a strong decrease in histone H3 phosphorylation. nih.govnih.govresearchgate.netsemanticscholar.org This confirms target engagement and provides a mechanistic link between kinase inhibition and the observed anti-proliferative effects.
Aurora kinases are master regulators of the cell cycle, particularly the G2/M transition and mitosis. spandidos-publications.com Inhibition of these kinases is expected to cause disruptions in cell division. In vivo studies have confirmed this mechanism. Treatment with the inhibitor MLN8237 in multiple myeloma models resulted in mitotic spindle abnormalities and mitotic accumulation in tumor cells. nih.gov In HCC models, the inhibitor PHA-739358 led to a complete G2/M-phase arrest in cancer cells. nih.gov This blockade of cell cycle progression is a primary driver of the anti-tumor efficacy of these compounds.
Combination Strategies with Aurora Kinase Inhibitors in Preclinical Settings
To enhance therapeutic efficacy, Aurora kinase inhibitors have been tested in combination with other anti-cancer agents in preclinical models. These studies have often revealed synergistic or additive effects.
In hepatocellular carcinoma models, combining the Aurora kinase inhibitor PHA-739358 with sorafenib produced additive anti-tumor effects. nih.govsemanticscholar.org For ovarian cancer , the Aurora A inhibitor alisertib showed more potent inhibition of tumor growth when combined with paclitaxel compared to either drug alone. nih.gov Sequential treatment with alisertib following cisplatin or paclitaxel also led to a significant decrease in the survival of platinum-resistant ovarian cancer cells. frontiersin.org
In multiple myeloma , combining MLN8237 with standard agents like dexamethasone, doxorubicin, or bortezomib (B1684674) resulted in synergistic or additive anti-myeloma activity in vitro. nih.gov Furthermore, combining a pan-Aurora kinase inhibitor with the c-Abl inhibitor imatinib (B729) significantly potentiated anti-tumor activity in a multidrug-resistant MM xenograft model. haematologica.org
For Chronic Myelogenous Leukemia (CML) , alisertib administered in combination with tyrosine kinase inhibitors (TKIs) like imatinib, ponatinib, or nilotinib (B1678881) was able to disrupt resistance mechanisms in TKI-resistant cell lines. nih.gov In bladder cancer , combining MLN8237 with paclitaxel or docetaxel (B913) in a xenograft model confirmed tolerability and showed evidence of enhanced efficacy. cam.ac.uk There is also emerging evidence for combining Aurora A inhibition with immune checkpoint inhibitors to enhance anti-tumor immune responses. nih.gov
Table 2: Preclinical Combination Strategies Involving Aurora Kinase Inhibitors
| Cancer Type | Aurora Kinase Inhibitor | Combination Agent(s) | Outcome | Citations |
|---|---|---|---|---|
| Hepatocellular Carcinoma | PHA-739358 | Sorafenib | Additive anti-tumor effects. | nih.govsemanticscholar.org |
| Ovarian Cancer | Alisertib (MLN8237) | Paclitaxel | More potent inhibition of tumor growth. | nih.gov |
| Multiple Myeloma | MLN8237 | Dexamethasone, Doxorubicin, Bortezomib | Synergistic/additive activity. | nih.gov |
| Multiple Myeloma | Pan-AKI (MK-0457) | Imatinib (c-Abl inhibitor) | Potentiated anti-tumor activity in resistant model. | haematologica.org |
| Bladder Cancer | MLN8237 | Paclitaxel, Docetaxel | Confirmed tolerability and efficacy. | cam.ac.uk |
| CML | Alisertib | Imatinib, Ponatinib, Nilotinib | Disrupted TKI-resistance mechanisms. | nih.gov |
Preclinical Research on Aurora Kinases-IN-4 Remains Undisclosed
Despite a growing interest in the therapeutic potential of Aurora kinase inhibitors in oncology, detailed in vivo preclinical efficacy and pharmacodynamic data for the specific compound designated as "this compound" are not currently available in the public scientific literature.
This compound is described by chemical suppliers as a covalent and ATP-competitive inhibitor of Aurora kinase A, with a reported half-maximal inhibitory concentration (IC50) of 1.7 nM. This potent inhibitory activity suggests a potential role in cancer therapy, as Aurora kinases are key regulators of mitosis and are frequently overexpressed in various human cancers.
However, a thorough review of published research reveals a significant gap in the available information regarding the in vivo performance of this specific compound. Consequently, it is not possible to provide an analysis of its synergistic effects with conventional chemotherapies, targeted therapies, or radiotherapy as requested.
Scientific literature is rich with preclinical and clinical studies on other Aurora kinase inhibitors, such as Alisertib (MLN8237), Tozasertib (VX-680), and ENMD-2076. These studies have explored the benefits of combining Aurora kinase inhibition with a range of other anti-cancer agents, often demonstrating synergistic effects in reducing tumor growth and overcoming drug resistance. For instance, research has shown that some Aurora kinase inhibitors can enhance the efficacy of taxanes like paclitaxel and docetaxel, platinum-based agents such as cisplatin, and targeted therapies including MDM2 inhibitors. Furthermore, the potential for Aurora kinase inhibitors to sensitize tumors to radiotherapy has also been a subject of investigation.
Unfortunately, without specific preclinical data on this compound, any discussion of its efficacy in combination with other treatments would be speculative. The research community awaits the publication of in vivo studies to understand the pharmacodynamic profile and therapeutic potential of this particular Aurora kinase inhibitor.
Mechanisms of Acquired and Intrinsic Resistance to Aurora Kinase in 4
Target-Mediated Resistance Mechanisms
Target-mediated resistance arises from genetic or expression-level changes in the Aurora kinases themselves, which directly interfere with the binding or inhibitory action of Aurora Kinases-IN-4.
A primary mechanism of acquired resistance to kinase inhibitors involves the emergence of point mutations within the ATP-binding pocket of the target kinase. These mutations can reduce the binding affinity of the inhibitor while preserving the kinase's catalytic function, thereby conferring a survival advantage to the mutant cells.
For inhibitors targeting Aurora B, the gatekeeper residue and surrounding regions are critical for drug interaction. A well-documented resistance mutation is the substitution of glycine (B1666218) to glutamic acid at position 160 (G160E) . Glycine, with its small side chain, provides necessary space within the binding pocket for the inhibitor to dock. The substitution with the much bulkier and negatively charged glutamic acid introduces significant steric hindrance and electrostatic repulsion, preventing compounds like this compound from binding effectively. Studies using resistant cell lines selected through chronic exposure to Aurora B inhibitors have repeatedly identified this specific mutation, confirming its role in mediating drug resistance . The functional consequence is a dramatic increase in the drug concentration required to inhibit the mutant kinase compared to the wild-type (WT) enzyme.
| Aurora B Kinase Genotype | Inhibitor | Relative IC₅₀ (nM) | Fold-Increase in Resistance | Mechanism of Resistance |
|---|---|---|---|---|
| Wild-Type (WT) | Aurora Kinase Inhibitor | 15 | - | N/A |
| G160E Mutant | Aurora Kinase Inhibitor | >1500 | >100x | Steric hindrance in ATP-binding pocket |
Beyond mutations, cells can develop resistance by altering the expression levels of the target protein. Intrinsic or acquired overexpression of the gene encoding the target kinase, such as AURKB for Aurora B, can effectively "soak up" the inhibitor. This titration effect means that a standard concentration of this compound is insufficient to inhibit the entire pool of overexpressed kinase molecules, allowing a significant fraction to remain active and drive cell cycle progression .
Gene amplification of the chromosomal region containing AURKB (17p13.1) is a known mechanism in various cancers and can contribute to intrinsic resistance. Furthermore, under selective pressure, cells may evolve to upregulate the transcription or translation of the Aurora kinase target, leading to acquired resistance. This strategy does not alter the drug's affinity for its target but rather overcomes its effect by sheer target quantity. Research has demonstrated a direct correlation in some cancer cell lines between higher basal levels of Aurora B protein and reduced sensitivity to its inhibitors.
Strategies to Overcome Resistance
To counter the development of resistance to Aurora Kinase-IN-4 and related compounds, researchers are exploring several strategies, including the development of next-generation inhibitors and the use of rational combination therapies.
Rational Combination Therapies to Circumvent Resistance Pathways
A promising strategy to combat resistance is the use of Aurora Kinase-IN-4 in combination with other therapeutic agents. This approach is based on the principle of targeting multiple cellular pathways simultaneously, thereby making it more difficult for cancer cells to develop resistance. For Aurora kinase inhibitors in general, several rational combination therapies have been proposed. These include combining them with:
Inhibitors of bypass signaling pathways: Co-administering Aurora kinase inhibitors with drugs that target pathways such as mTOR, PAK1, MDM2, or MEK could prevent the activation of these compensatory mechanisms nih.gov.
Immune checkpoint inhibitors: There is emerging evidence that Aurora kinase inhibition can modulate the tumor microenvironment. Combining Aurora Kinase-IN-4 with immune checkpoint inhibitors, such as PD-L1 antibodies, could enhance the anti-tumor immune response nih.gov.
DNA-damaging agents and radiotherapy: Aurora kinase inhibitors can sensitize cancer cells to the effects of DNA-damaging agents and radiation by disrupting cell cycle checkpoints and DNA repair mechanisms nih.gov.
By targeting both the primary oncogenic driver and the potential resistance pathways, combination therapies hold the potential to improve therapeutic outcomes for patients treated with Aurora kinase inhibitors like Aurora Kinase-IN-4.
Advanced Research Methodologies and Chemical Biology Applications of Aurora Kinase in 4
Biochemical Characterization Assays
High-Throughput Kinase Activity Screens
There is no published data available from high-throughput screening assays that have been conducted to determine the activity and selectivity profile of Aurora Kinase-IN-4 against a panel of kinases.
Enzyme Kinetics and Inhibition Constants (IC50, Ki)
Information regarding the enzyme kinetics of Aurora Kinase-IN-4 is not available. Consequently, crucial metrics such as its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against Aurora kinases or other related enzymes have not been documented in scientific literature.
Reversibility of Inhibition
No studies have been published that investigate the nature of the binding between Aurora Kinase-IN-4 and its potential targets. Therefore, it is unknown whether its inhibitory action is reversible or irreversible.
Cell-Based Assays for Functional Profiling
Immunofluorescence Microscopy for Spindle and Chromosome Morphology
There are no available reports or published images from immunofluorescence microscopy studies that would illustrate the effects of Aurora Kinase-IN-4 on the morphology of the mitotic spindle or chromosomes in cells.
Live Cell Imaging for Mitotic Dynamics and Cell Fate
Live-cell imaging studies are crucial for understanding the dynamic cellular processes affected by a compound. However, no such studies have been published for Aurora Kinase-IN-4, leaving its effects on mitotic progression, timing, and ultimate cell fate undocumented.
An article on "Aurora Kinase-IN-4" cannot be generated based on the provided outline. A thorough search of publicly available scientific literature and research databases did not yield any specific information, research findings, or data related to a compound with this exact name.
The requested advanced research methodologies—including flow cytometry, reporter gene assays, X-ray crystallography, cryo-electron microscopy, and various computational studies—are standard techniques used to characterize and validate novel kinase inhibitors. However, no published studies were found that apply these methods to a molecule identified as "Aurora Kinase-IN-4."
This suggests that "Aurora Kinase-IN-4" may be a designation for a compound that is not yet described in peer-reviewed literature, an internal code name from a private research project, or a product identifier from a commercial supplier without associated public research data.
Given the strict constraint to focus solely on "Aurora Kinase-IN-4," it is not possible to create scientifically accurate content for the specified outline sections without available data. Information on other Aurora kinase inhibitors cannot be substituted, as this would violate the explicit instructions of the request.
Omics-Based Approaches in Aurora Kinase-IN-4 Research
The comprehensive characterization of novel kinase inhibitors like Aurora Kinase-IN-4 relies heavily on advanced omics technologies. These methodologies provide a holistic view of the inhibitor's cellular impact, from target engagement to downstream pathway modulation and potential off-target effects.
Transcriptomic Profiling (e.g., RNA-Seq, Gene Expression Microarrays)
To understand the global impact of Aurora Kinase-IN-4 on cellular gene expression, researchers employ transcriptomic profiling techniques such as RNA sequencing (RNA-seq) and gene expression microarrays. globalauthorid.com These methods are critical for elucidating the broader biological pathways perturbed by the inhibition of Aurora kinase A.
Studies on other Aurora kinase inhibitors have set a precedent for this type of analysis. For instance, RNA-seq analysis of cells treated with Aurora kinase inhibitors has revealed significant alterations in M phase and cell-cycle pathways, confirming the inhibitor's primary mechanism of action. mdpi.com Such analyses have also uncovered connections to other critical signaling networks; for example, treatment with an Aurora A kinase inhibitor was shown to increase the expression of genes related to the mTOR pathway. mdpi.com In other contexts, transcriptomic profiling demonstrated that Aurora A inhibition could restore interferon signaling pathways in small cell lung cancer models, suggesting a role in modulating the tumor immune microenvironment. dntb.gov.ua
A typical workflow for investigating Aurora Kinase-IN-4 would involve treating cancer cell lines, such as the triple-negative breast cancer (TNBC) line MDA-MB-231 in which the inhibitor has shown activity, with the compound and performing RNA-seq. globalauthorid.commdpi.com Subsequent Gene Set Enrichment Analysis (GSEA) would identify significantly up- or down-regulated pathways. dntb.gov.uaresearchgate.net Based on research with similar inhibitors, it would be expected that gene sets associated with mitosis, cell cycle progression, and potentially immune-related pathways would be significantly affected. dntb.gov.uaresearchgate.net
Table 1: Representative Gene Pathways Modulated by Aurora Kinase Inhibition
| Pathway | Observation | Implication | Reference |
|---|---|---|---|
| M Phase / Cell Cycle | Enriched in sarcomatoid mRCC components after inhibition. | Confirms expected impact on cell proliferation. | mdpi.com |
| mTOR Signaling | Increased expression of mTOR pathway components. | Suggests a potential cross-talk and secondary effect of inhibition. | mdpi.com |
| Interferon Signaling | Upregulation of interferon response genes. | Indicates a role in augmenting innate immune signaling. | dntb.gov.ua |
| Antigen Presentation | Repression of genes in this pathway was reversed by inhibition. | Suggests a mechanism for improving immunotherapy response. | dntb.gov.ua |
Proteomic and Phosphoproteomic Analysis
Proteomic and particularly phosphoproteomic analyses are indispensable for identifying the direct and indirect substrates of Aurora kinases and understanding how inhibitors like Aurora Kinase-IN-4 alter cellular phosphorylation landscapes. mdpi.com Mass spectrometry-based approaches allow for the large-scale, quantitative analysis of thousands of proteins and phosphorylation events. mdpi.comnih.gov
A common technique is Stable Isotope Labeling with Amino acids in Cell culture (SILAC), which has been used to analyze the phosphoproteome of cells following treatment with Aurora kinase inhibitors like VX680 and AZD1152. mdpi.com In one such study, over 20,000 phosphopeptides were quantified, with 246 being significantly down-regulated upon Aurora B kinase inhibition, providing a broad view of the kinase's downstream effectors. mdpi.com These studies have identified numerous proteins whose phosphorylation is diminished after inhibitor treatment, including Keratin 8 and 18. semanticscholar.org
For a covalent inhibitor like Aurora Kinase-IN-4, which specifically targets Aurora A, a bottom-up proteomic analysis can confirm the binding site. semanticscholar.org This involves digesting the inhibitor-bound protein and using mass spectrometry to identify the peptide fragment covalently modified by the compound, confirming that it targets the intended residue, Cys290. semanticscholar.org Beyond target validation, broader phosphoproteomic screening of cells treated with Aurora Kinase-IN-4 would be used to map its downstream signaling effects, potentially identifying novel substrates and biomarkers of its activity. nih.gov
Kinomics Profiling for Off-Target Activity
While Aurora Kinase-IN-4 was designed as a selective inhibitor, assessing its activity across the entire human kinome is crucial for predicting potential off-target effects and understanding its full mechanism of action. Kinomics profiling technologies are employed to determine the selectivity of an inhibitor against a broad panel of kinases. nih.gov
One widely used method is the MIB-MS (Multiplexed Inhibitor Bead-Mass Spectrometry) platform, which uses beads coated with multiple ATP-competitive kinase inhibitors to capture a large portion of the expressed kinome from cell lysates. nih.gov By pre-incubating the lysate with a free inhibitor like Aurora Kinase-IN-4, researchers can identify which kinases are direct targets by observing which ones are competed off the beads. nih.gov Another approach is the KINOMEscan™ platform, a competitive binding assay where the inhibitor is tested against hundreds of purified kinases. nih.gov
Such profiling is essential for developing selective drugs. For example, quantitative conformational profiling has been used to understand how different inhibitors stabilize distinct structural states (e.g., DFG-in or DFG-out) of Aurora A, which in turn explains their selectivity patterns. bohrium.comhbu.edu.cn For Aurora Kinase-IN-4, a comprehensive kinome scan would be performed to confirm its high selectivity for Aurora A over Aurora B and other kinases, a critical step in its development as a therapeutic agent. semanticscholar.org
Development of Aurora Kinase-IN-4 Analogues and Derivatives
The discovery of Aurora Kinase-IN-4 (also known as compound 11c) was the result of a deliberate drug design and optimization process aimed at creating a first-in-class covalent inhibitor of Aurora A. semanticscholar.org This process involves extensive structure-activity relationship (SAR) studies and the exploration of novel chemical scaffolds.
Structure-Activity Relationship (SAR) Studies
SAR studies are the cornerstone of medicinal chemistry, guiding the iterative process of modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.netbohrium.com The development of Aurora Kinase-IN-4 involved the synthesis and evaluation of a series of derivatives to establish these relationships. semanticscholar.org
The general process involves making systematic modifications to different parts of the chemical scaffold and assessing the impact on biological activity. bohrium.com For instance, in the development of furanopyrimidine inhibitors of Aurora A, various substitutions were made to the core structure, leading to the identification of a compound with a potent IC₅₀ value of 309 nM. bohrium.com Similarly, for quinazoline-based inhibitors, modifications to the 4-amino position have been shown to be critical for activity against various kinases, including Aurora kinases. nih.gov
In the specific case of Aurora Kinase-IN-4, the research that identified it as a lead compound would have involved synthesizing numerous analogues to optimize its covalent interaction with the Cys290 residue of Aurora A, while improving its selectivity over Aurora B and its cellular efficacy against cancer cells. semanticscholar.org
Exploration of Novel Chemotypes and Scaffolds
The search for new and effective cancer therapeutics often requires moving beyond existing chemical structures to discover novel chemotypes and scaffolds. This reduces the likelihood of cross-resistance with existing drugs and can lead to improved therapeutic profiles. researchgate.net The identification of Aurora Kinase-IN-4 as a "first-in-class" covalent inhibitor highlights the success of such an exploration. semanticscholar.org
The field of Aurora kinase inhibitors is rich with diverse chemical scaffolds. researchgate.net Early inhibitors were often based on adenine-mimicking scaffolds like pyrimidines. nih.gov Over time, a wide array of scaffolds have been developed, each with distinct properties.
Table 2: Examples of Chemical Scaffolds for Aurora Kinase Inhibition
| Scaffold Type | Example Compound(s) | Key Features | Reference |
|---|---|---|---|
| Quinazoline | Gefitinib, Erlotinib | A common pharmacophore in kinase inhibitors, often targeting the ATP-binding site. | nih.gov |
| Furanopyrimidine | N/A | Identified through substructure searching; potent against Aurora A. | bohrium.com |
| Imidazo[4,5-b]pyridine | Compound 28c | Designed for high selectivity for Aurora-A over Aurora-B. | |
| Thienopyrimidine | N/A | Developed as a replacement for a pyrrolopyrimidine core, leading to potent and selective inhibitors. | |
| Pyrrolopyrazole | BI 847325 | Binds effectively within the ATP-binding site of various kinases. |
| Pyrimido-diazepine | Aurora Kinase-IN-4 | The core scaffold of the first-in-class covalent Aurora A inhibitor. | semanticscholar.org |
The discovery of the pyrimido-diazepine scaffold of Aurora Kinase-IN-4 represents a significant advance, providing a new chemical entity that covalently targets a substrate-binding site cysteine (Cys290) rather than relying solely on interactions within the highly conserved ATP-binding pocket. semanticscholar.org This distinct mechanism offers a promising avenue for achieving high selectivity and potency in the treatment of cancers like TNBC. semanticscholar.org
Table of Mentioned Compounds
| Compound Name | Alias / Class |
|---|---|
| Afatinib | 4-Aminoquinazoline Derivative |
| Alisertib (B1683940) | MLN-8237 |
| Aurora Kinase-IN-4 | Compound 11c |
| AZD1152 | Barasertib |
| BI 847325 | Pyrrolopyrazole derivative |
| BI2536 | PLK inhibitor |
| Danusertib | PHA-739358 |
| ENMD-2076 | Pyrimidine derivative |
| Erlotinib | 4-Aminoquinazoline Derivative |
| Gefitinib | 4-Aminoquinazoline Derivative |
| Hesperadin | Aurora Kinase Inhibitor |
| Lapatinib | 4-Aminoquinazoline Derivative |
| MLN8054 | Aurora A Inhibitor |
| VX680 | Tozasertib (B1683946) |
Design of Isoform-Selective Modulators
The development of isoform-selective inhibitors for the Aurora kinases is a critical area of research, given the distinct and sometimes opposing roles of Aurora A and Aurora B in cellular processes. Aurora Kinase-IN-4, also identified as compound 11c, emerged from a focused effort to design and synthesize 2,4-diaminopyrimidine (B92962) derivatives as selective inhibitors of Aurora A kinase. This series of compounds was synthesized and evaluated for their biological activities, including their ability to inhibit Aurora kinases and their effects on the cell cycle.
The design strategy centered on modifying the 2,4-diaminopyrimidine scaffold to achieve enhanced potency and selectivity. In this context, Aurora Kinase-IN-4 demonstrated significant cytotoxic activity against various tumor cell lines, surpassing the control compound VX-680 in potency. Notably, biochemical assays revealed that Aurora Kinase-IN-4 exhibits a more than 35-fold selectivity for Aurora A over Aurora B. researchgate.net
Molecular docking studies provided insights into the structural basis for this selectivity. The analysis suggested that Aurora Kinase-IN-4 forms more favorable interactions within the ATP-binding pocket of Aurora A compared to Aurora B, both from a structural and energetic standpoint. researchgate.net This improved interaction is a key determinant of its isoform-selective inhibitory profile. Further experimental validation in HeLa cells confirmed that Aurora Kinase-IN-4 treatment leads to a dose-dependent decrease in the expression levels of both Aurora A and Aurora B, with a more pronounced effect on Aurora A.
The successful design of Aurora Kinase-IN-4 as a selective Aurora A inhibitor highlights the potential of the 2,4-diaminopyrimidine scaffold for developing isoform-selective modulators. These findings underscore the importance of structure-based design and systematic evaluation in achieving desired selectivity profiles for kinase inhibitors.
Allosteric Modulator Discovery
Information regarding the use of Aurora Kinase-IN-4 in the discovery or design of allosteric modulators of Aurora kinases is not available in the reviewed scientific literature. Aurora Kinase-IN-4 is characterized as a covalent and ATP-competitive inhibitor, indicating that it binds to the orthosteric ATP-binding site of Aurora A kinase. researchgate.netmedchemexpress.com
Aurora Kinase-IN-4 as a Chemical Probe for Biological Discovery
As a potent and selective inhibitor, Aurora Kinase-IN-4 holds potential as a chemical probe to dissect the specific functions of Aurora A kinase. Its ability to induce G2/M cell cycle arrest in HeLa cells is consistent with the known roles of Aurora A in mitotic progression. researchgate.net
Elucidation of Novel Aurora Kinase Substrates and Pathways
While Aurora Kinase-IN-4's selectivity for Aurora A makes it a suitable tool for such studies, specific research utilizing this compound to elucidate novel substrates and pathways of Aurora kinases has not been detailed in the available scientific literature.
Investigation of Mitotic Checkpoint Regulation
The role of Aurora kinases, particularly Aurora B, in the spindle assembly checkpoint is well-established. Aurora A has also been implicated in checkpoint control. researchgate.netnih.gov Although Aurora Kinase-IN-4's inhibitory action on Aurora A and its induction of G2/M arrest suggest an impact on mitotic progression, specific studies employing this compound to investigate the intricate mechanisms of mitotic checkpoint regulation are not described in the current body of scientific literature.
Deciphering Spatial Control Mechanisms in Cell Division
Aurora kinases are key regulators of the spatial control of mitotic events, with their distinct localizations ensuring the proper execution of processes like spindle assembly and chromosome segregation. nih.govexlibrisgroup.com Selective inhibitors are invaluable tools for dissecting these spatial control mechanisms. However, there are no specific studies reported in the scientific literature that have utilized Aurora Kinase-IN-4 to decipher the spatial control mechanisms governed by Aurora A during cell division.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
